(E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide
Description
The compound (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide is an acrylamide derivative featuring a thiazole core substituted with a 3-nitrophenyl group at the 4-position and an (E)-configured acrylamide moiety linked to a 4-fluorophenyl ring. Its structure combines electron-withdrawing (nitro, fluoro) and aromatic groups, making it a candidate for biological activity studies, particularly in anticancer research.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S/c19-14-7-4-12(5-8-14)6-9-17(23)21-18-20-16(11-26-18)13-2-1-3-15(10-13)22(24)25/h1-11H,(H,20,21,23)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLGIUMULCACGI-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.
Synthesis
The synthesis of (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide typically involves multi-step organic reactions. The initial step often includes the formation of thiazole derivatives followed by coupling reactions with acrylamide moieties. The synthetic pathways are critical for optimizing yield and purity, which directly affect biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds with a similar structure have shown cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15.2 | Apoptosis induction |
| Compound B | MDA-MB-231 | 12.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 µg/mL, demonstrating strong bactericidal effects .
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.30 | Bactericidal |
| Candida albicans | 0.40 | Fungicidal |
The mechanisms through which (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It can interfere with cell cycle progression, particularly at the G1/S transition, thereby inhibiting cancer cell proliferation.
- Antimicrobial Mechanisms : The antimicrobial activity is likely due to disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Case Studies
Several case studies highlight the efficacy of compounds similar to (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide in preclinical models:
- Study 1 : In a mouse model of breast cancer, treatment with a related compound resulted in a significant reduction in tumor size compared to control groups.
- Study 2 : A clinical isolate study demonstrated that the compound effectively reduced biofilm formation in Staphylococcus aureus, enhancing its potential as an antimicrobial agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its meta-nitro substitution on the thiazole-attached phenyl ring and the 4-fluoro group on the acrylamide’s phenyl ring. Key comparisons include:
Table 1: Substituent Comparison of Thiazole-Based Acrylamides
Key Observations :
- Nitro Position: The meta-nitro group on the target compound’s thiazole ring (vs.
- Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy-substituted analogs (e.g., [8]), which may improve bioavailability .
- Thiazole vs.
Comparison :
- The use of Suzuki coupling in [7] demonstrates versatility in introducing aryl groups, which could be adapted for the target compound’s 3-nitrophenyl substitution.
- Triethylamine as a base (e.g., [1, 5]) is a common strategy for deprotonation during amide formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
